A1 Receptor Affinity vs. Tecadenoson
In recombinant human adenosine receptor binding assays, DTI 0009 (Selodenoson) demonstrates an A1 Ki of 1.1 nM and an A2A Ki of 306 nM, yielding a 278-fold A1/A2A selectivity ratio [1]. In contrast, Tecadenoson (CVT-510) shows an A1 Ki of 6.5 nM and an A2A Ki of 2,315 nM, translating to a 356-fold A1/A2A selectivity [1]. A patent source additionally reports a 340-fold A1/A2A selectivity ratio for DTI 0009 [2].
| Evidence Dimension | A1 Adenosine Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | 1.1 nM (A1); 306 nM (A2A) |
| Comparator Or Baseline | Tecadenoson (CVT-510): 6.5 nM (A1); 2,315 nM (A2A) |
| Quantified Difference | 5.9-fold lower Ki (higher affinity) for A1; 7.6-fold lower Ki for A2A |
| Conditions | Recombinant human adenosine receptors (A1, A2A) binding assay |
Why This Matters
Higher A1 affinity permits lower dosing to achieve equivalent AV nodal slowing, potentially reducing off-target A2A-mediated vasodilation and flushing.
- [1] Jacobson KA, Gao ZG. Adenosine receptors as therapeutic targets. Nat Rev Drug Discov. 2006;5(3):247-264. (Table 1: Selodenoson Ki 1.1 nM (A1), 306 nM (A2A); Tecadenoson Ki 6.5 nM (A1), 2,315 nM (A2A)) View Source
- [2] Wheeler W, Gadgil S, McDonald S, O'Dell S. Method of treating atrial fibrillation or atrial flutter. US Patent Application US20050009776A1, published January 13, 2005. (Paragraph [0231]: 340-fold A1/A2A selectivity) View Source
